molecular formula C20H16ClN5O3 B2511472 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 852440-93-8

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2511472
CAS RN: 852440-93-8
M. Wt: 409.83
InChI Key: OYFCHLCTDXLGRX-UHFFFAOYSA-N
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Description

The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a novel chemical entity with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and biological evaluation, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves linear synthesis techniques, as seen in the first paper, where 2-chloro N-aryl substituted acetamide derivatives are synthesized . The process includes the use of LCMS, IR, 1H, and 13C spectroscopies for characterization. Similarly, the second paper describes the synthesis of a N-pyrimidinylacetamide derivative through acetylation, followed by formylation to produce a β-chloroenaldehyde derivative, which is then used as a building block for further reactions . These methods could potentially be applied to the synthesis of the compound , with modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is determined using analytical and spectral data, including LCMS, IR, 1H, and 13C spectroscopies . These techniques would be essential in confirming the structure of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide, ensuring that the desired product has been synthesized with the correct molecular framework.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, with compound 4 in the second paper reacting with various primary and heterocyclic amines to yield Schiff bases . This compound also serves as a precursor for the construction of various nitrogen heterocyclic compounds, indicating that the compound of interest may also exhibit diverse reactivity, allowing for the synthesis of a range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not directly discussed in the provided papers. However, the characterization techniques mentioned, such as LCMS and spectroscopy, are crucial in determining these properties. For instance, LCMS can provide information on the molecular weight and purity, while spectroscopic data can give insights into the functional groups present and the compound's chemical environment . These properties are important for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.

Anticancer Properties Analysis

The first paper reports on the anticancer properties of synthesized compounds, with cytotoxicity evaluated on PANC-1, HepG2, and MCF7 cell lines . The compounds show varying degrees of cytotoxicity, with one compound exhibiting high cytotoxicity on PANC-1 and HepG2 cell lines. This suggests that the compound of interest may also possess anticancer properties, which could be evaluated using similar in vitro assays to determine its efficacy against various cancer cell lines.

Scientific Research Applications

Antitumor Activity

A series of derivatives, including compounds similar to the specified chemical, have been synthesized and evaluated for their antitumor activity. For example, El-Morsy et al. (2017) synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, testing their antitumor activity against human breast adenocarcinoma cell lines. Among these derivatives, a compound closely related to the specified chemical showed significant activity with an IC50 value comparable to that of the reference antitumor drug doxorubicin (El-Morsy, El-Sayed, & Abulkhair, 2017).

Cytotoxic Activity

Al-Sanea et al. (2020) attached different aryloxy groups to C2 of the pyrimidine ring in a compound similar to the one , with the goal of finding new anticancer agents. The synthesized compounds were tested for their cytotoxic activity on 60 cancer cell lines, with one compound demonstrating significant inhibition against eight cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Antimicrobial and Anticancer Activity

Hafez, El-Gazzar, & Al-Hussain (2016) synthesized compounds, including derivatives of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide, evaluating their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, and most showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anti-inflammatory Evaluation

Fahmy et al. (2012) synthesized a series of heterocyclic derivatives, including 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole, which are structurally related to the specified chemical. They found that most of these compounds had significant anti-inflammatory activities, with prostaglandin inhibition comparable to celecoxib, a reference control (Fahmy, Khalifa, Nossier, Abdalla, & Ismai, 2012).

properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-29-17-5-3-2-4-16(17)24-18(27)11-25-12-22-19-15(20(25)28)10-23-26(19)14-8-6-13(21)7-9-14/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFCHLCTDXLGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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